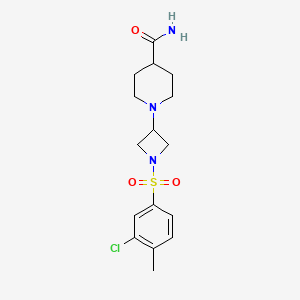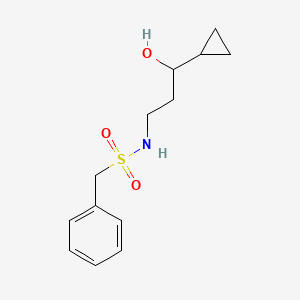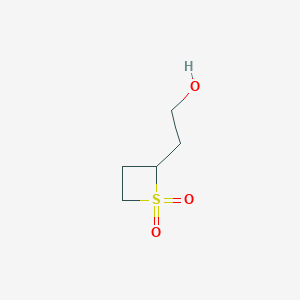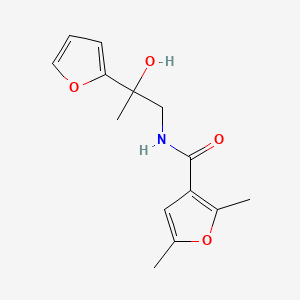
1-(1-((3-Chloro-4-methylphenyl)sulfonyl)azetidin-3-yl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(1-((3-Chloro-4-methylphenyl)sulfonyl)azetidin-3-yl)piperidine-4-carboxamide” is a chemical compound. It has been mentioned in the context of research related to CCR5 antagonists .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed based on its molecular formula, which is C12H16ClNO2S . The compound contains elements such as carbon, hydrogen, chlorine, nitrogen, oxygen, and sulfur. The exact arrangement of these atoms in the molecule would determine its 3D structure.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. For this compound, the molecular weight is 273.78 g/mol . Other properties such as solubility, melting point, boiling point, etc., were not found in the available resources.Scientific Research Applications
Antimicrobial and Antitubercular Activities
- A study synthesized analogues related to the compound and evaluated their antimicrobial and antitubercular activities. These analogues showed potential as antibacterial and antituberculosis agents, hinting at the utility of the compound in developing new antimicrobial therapies (Chandrashekaraiah et al., 2014).
Antidepressant and Nootropic Agents
- Another research focused on synthesizing derivatives with potential antidepressant and nootropic activities. Certain analogues exhibited significant antidepressant activity, suggesting that the core structure of the compound could be beneficial in central nervous system disorders (Thomas et al., 2016).
Antibacterial Potentials
- A study synthesized acetamide derivatives of the compound and screened them for antibacterial activity. The derivatives showed moderate inhibitory effects against various bacterial strains, indicating potential applications in treating bacterial infections (Iqbal et al., 2017).
Anticancer Agents
- Research into propanamide derivatives of the compound revealed potential anticancer applications. Some derivatives showed promising results against cancer cell lines, suggesting the compound's framework could be useful in cancer therapy (Rehman et al., 2018).
Anti-Angiogenic and DNA Cleavage Activities
- A series of derivatives were synthesized and evaluated for their anti-angiogenic and DNA cleavage activities. Some compounds showed significant activities in these areas, indicating possible use in cancer treatment (Kambappa et al., 2017).
Antimicrobial Activity Against Plant Pathogens
- Derivatives of the compound were synthesized and tested for antimicrobial activity against pathogens of tomato plants. The results highlighted potential agricultural applications, especially in protecting crops from bacterial and fungal infections (Vinaya et al., 2009).
Mechanism of Action
The compound has been mentioned in the context of CCR5 antagonists, which suggests that it may interact with the CCR5 receptor . CCR5 is a protein on the surface of white blood cells that is involved in the immune system as it acts as a receptor for chemokines. This is the process by which certain cells can migrate in the direction of higher concentrations of certain other molecules.
properties
IUPAC Name |
1-[1-(3-chloro-4-methylphenyl)sulfonylazetidin-3-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3O3S/c1-11-2-3-14(8-15(11)17)24(22,23)20-9-13(10-20)19-6-4-12(5-7-19)16(18)21/h2-3,8,12-13H,4-7,9-10H2,1H3,(H2,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGAFYNBVWRSUPS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)N3CCC(CC3)C(=O)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7-chloro-N-(4-chlorophenethyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2375588.png)

![4-Chloro-N-[2-(4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acenaphthen-1-yl]-benzenesulfonamide](/img/structure/B2375590.png)
![1-Benzyl-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2375593.png)
![1,4-dimethyl (2E)-2-[(4-fluorophenyl)methylidene]butanedioate](/img/structure/B2375594.png)

![2-[2-(2-Fluorophenyl)-6-oxo-1,6-dihydropyrimidin-4-yl]acetic acid](/img/structure/B2375598.png)
![7-(4-Ethoxybenzoyl)-5-[(3-fluorophenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2375601.png)

